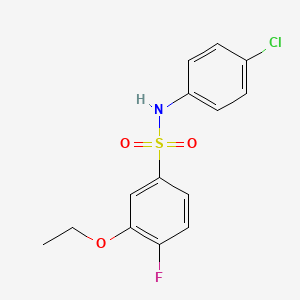
N-(4-chlorophenyl)-3-ethoxy-4-fluorobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms . Techniques used can include X-ray crystallography, NMR spectroscopy, and IR spectroscopy .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, and reactivity. These properties can give insights into how the compound behaves under different conditions .科学研究应用
Antiviral Activity
This compound has been studied for its potential antiviral properties. Derivatives of sulfonamides, which include the core structure of our compound of interest, have shown inhibitory effects against various viruses. For instance, certain sulfonamide derivatives have demonstrated activity against the tobacco mosaic virus . This suggests that N-(4-chlorophenyl)-3-ethoxy-4-fluorobenzene-1-sulfonamide could be synthesized into derivatives that may serve as antiviral agents.
Antibacterial and Antibiofilm Properties
Sulfonamide compounds have been recognized for their antibacterial and antibiofilm capabilities. Research indicates that these compounds can be effective against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria . The ability to disrupt biofilms is particularly important as biofilms contribute to the resistance of bacteria to conventional treatments.
Cancer Research
In cancer research, certain sulfonamide derivatives have been found to inhibit the activation of signaling pathways that promote cell growth and survival. This implies that our compound could be modified to create derivatives that might have potential as cancer therapeutics by targeting specific pathways involved in tumor progression.
Biological Potential of Indole Derivatives
While not directly related to indole derivatives, the sulfonamide group is a common feature in many biologically active compounds. Indole derivatives, which share some structural similarities with sulfonamides, have a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral effects . This broad spectrum of activity suggests that N-(4-chlorophenyl)-3-ethoxy-4-fluorobenzene-1-sulfonamide could be a precursor in synthesizing new compounds with diverse biological applications.
Synthesis of N-Phenylmaleimides
Sulfonamides are used in the synthesis of N-phenylmaleimides, which are precursors in Diels-Alder reactions—a key step in the synthesis of various organic compounds . These reactions are fundamental in creating complex molecules for pharmaceuticals and other industries.
Dye and Pigment Industry
Compounds similar to N-(4-chlorophenyl)-3-ethoxy-4-fluorobenzene-1-sulfonamide have been utilized in the synthesis of dyes and pigments. For example, derivatives of this compound have been used in the preparation of benzimidazolin-2-one and monoaminophenazine dyes . This indicates potential applications in the dye and pigment industry for creating new colorants with specific properties.
作用机制
安全和危害
未来方向
属性
IUPAC Name |
N-(4-chlorophenyl)-3-ethoxy-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFNO3S/c1-2-20-14-9-12(7-8-13(14)16)21(18,19)17-11-5-3-10(15)4-6-11/h3-9,17H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGUOMOUSAUBLAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[2-(ethylthio)propyl]-2-[1-(1-pyrrolidinyl)butylidene]-1,3-cyclohexanedione](/img/structure/B5329203.png)
![N-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5329210.png)
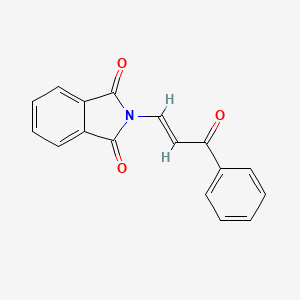
![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide](/img/structure/B5329227.png)

![5-[(2-fluorophenoxy)methyl]-N-(3-hydroxybenzyl)-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5329241.png)
![5-[(cyclopentylamino)sulfonyl]-N-isopropyl-2-methylbenzamide](/img/structure/B5329245.png)
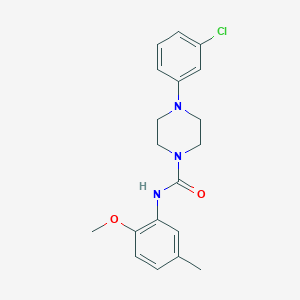
![1-[(3-methylphenyl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5329271.png)
![3-(3-methoxy-2-methylbenzoyl)-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5329279.png)
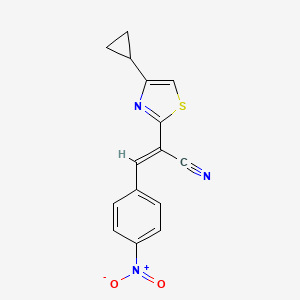
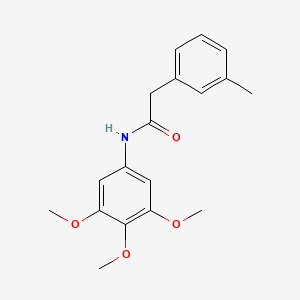
![3-[(2-ethyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)carbonyl]-1,5,6-trimethylpyridin-2(1H)-one](/img/structure/B5329299.png)
![N-{[5-(4-bromo-2-methylphenyl)-2-furyl]methyl}ethanamine hydrochloride](/img/structure/B5329307.png)